molecular formula C6H8ClNO2 B14685558 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride CAS No. 36190-13-3

2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride

Cat. No.: B14685558
CAS No.: 36190-13-3
M. Wt: 161.58 g/mol
InChI Key: IFJPVVJFTGOFQV-UHFFFAOYSA-N
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Description

2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of aliphatic aldehydes with non-stabilized azomethine ylides to form oxazolidines .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The use of chiral magnesium phosphate catalysts has been reported to achieve high enantioselectivity in the synthesis of oxazolidines .

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Tert-butyl hydroperoxide, tetrabutylammonium iodide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidines, which can be further functionalized for use in pharmaceuticals and other applications.

Mechanism of Action

The mechanism of action of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with a wide range of molecular targets. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is unique due to its specific reactivity profile and the presence of both an ethylidene group and a carbonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

36190-13-3

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-ethylidene-1,3-oxazolidine-3-carbonyl chloride

InChI

InChI=1S/C6H8ClNO2/c1-2-5-8(6(7)9)3-4-10-5/h2H,3-4H2,1H3

InChI Key

IFJPVVJFTGOFQV-UHFFFAOYSA-N

Canonical SMILES

CC=C1N(CCO1)C(=O)Cl

Origin of Product

United States

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